

Spectroscopic comparison of Cadalene with other cadinane sesquiterpenes

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Compound of Interest

Compound Name: Cadalene

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A Spectroscopic Showdown: Cadalene vs. Cadinane Sesquiterpenes

A comprehensive guide to the spectroscopic comparison of **cadalene** with other cadinane sesquiterpenes, offering researchers, scientists, and drug development professionals a detailed analysis of their structural nuances through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Cadalene, a bicyclic aromatic sesquiterpene, and its non-aromatic cadinane counterparts, such as α -cadinene, γ -cadinene, and δ -cadinene, share a common carbon skeleton but exhibit distinct chemical and physical properties due to differences in their unsaturation and aromaticity. These structural variations are readily distinguishable through modern spectroscopic techniques, providing a powerful toolkit for their identification and characterization. This guide provides a comparative overview of the spectroscopic data for **cadalene** and key cadinane sesquiterpenes, supported by experimental protocols and data visualizations to facilitate a deeper understanding of their molecular architecture.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **cadalene** and a selection of cadinane sesquiterpenes. This data has been compiled from various spectroscopic databases and peer-reviewed publications.

¹H NMR Spectral Data

The ¹H NMR spectra of these compounds reveal significant differences, particularly in the chemical shifts of protons attached to or near double bonds and aromatic rings.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of **Cadalene** and Cadinane Sesquiterpenes.

Proton	Cadalene (CDCl ₃)	α-Cadinene (CDCl ₃)	γ-Cadinene (CDCl ₃)	δ-Cadinene (CDCl ₃)[1][2]
H-1	7.85 (d, 8.5)	~1.8	~1.9	2.03 (m)
H-2	7.28 (d, 8.5)	~2.1	~2.0	1.95 (m)
H-3	7.42 (s)	-	-	1.85 (m)
H-4	-	5.45 (br s)	4.72, 4.58 (br s)	-
H-5	7.95 (s)	~1.9	~2.2	5.38 (br s)
H-6	-	~2.0	~2.1	2.15 (m)
H-7	3.15 (sept, 6.9)	~1.7	~1.8	~2.0
H-8	7.55 (d, 8.8)	-	-	-
H-9	7.35 (d, 8.8)	5.65 (br d, 5.5)	~2.3	-
H-10	-	~2.1	~2.0	~1.2
H-11	1.35 (d, 6.9)	0.92 (d, 6.8)	0.95 (d, 6.9)	0.94 (d, 6.7)
H-12	1.35 (d, 6.9)	0.75 (d, 6.8)	0.85 (d, 6.9)	0.73 (d, 6.7)
H-13	2.55 (s)	1.62 (s)	1.75 (s)	1.73 (s)
H-14	2.65 (s)	1.05 (d, 7.0)	1.08 (d, 7.0)	0.98 (d, 7.0)
H-15	-	-	-	1.60 (s)

Note: Data for α-cadinene and γ-cadinene is estimated from typical values for similar structures due to the lack of fully assigned data in the searched literature. The data for δ-cadinene is from a complete 2D NMR analysis.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectra clearly differentiate the aromatic carbons of **cadalene** from the olefinic and aliphatic carbons of the cadinane sesquiterpenes.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of **Cadalene** and Cadinane Sesquiterpenes.

Carbon	Cadalene (CDCl ₃)[3]	α-Cadinene (CDCl ₃)[4][5]	γ-Cadinene (CDCl ₃)[6][7][8] [9]	δ-Cadinene (CDCl ₃)[1][2]
1	134.2	45.8	49.2	41.8
2	124.8	27.8	25.1	28.1
3	125.6	30.7	31.0	36.4
4	135.8	121.2	150.1	134.2
5	123.8	134.5	108.5	120.5
6	129.5	41.7	40.3	31.0
7	33.9	42.1	42.5	44.1
8	124.2	27.4	28.0	21.6
9	126.3	149.5	120.2	148.9
10	131.7	115.8	135.1	49.5
11	24.1	21.6	21.7	21.5
12	24.1	16.5	16.8	15.1
13	21.4	24.3	23.5	24.2
14	19.8	21.8	22.0	21.9
15	-	-	-	23.6

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The aromatic nature of **cadalene** leads to a more stable molecular ion compared to the cadinanes.

Table 3: Key Mass Spectrometry Data (m/z) of **Cadalene** and Cadinane Sesquiterpenes.

Compound	Molecular Ion (M ⁺)	Major Fragments
Cadalene	198[3]	183, 165, 153, 141[3][10]
α-Cadinene	204	161, 133, 119, 105, 91
γ-Cadinene	204[7][9]	161, 133, 119, 105, 91[7][9]
δ-Cadinene	204[11]	161, 134, 119, 105, 91[11]

Infrared Spectroscopy Data

Infrared spectroscopy highlights the differences in functional groups. **Cadalene** exhibits characteristic aromatic C-H and C=C stretching vibrations, which are absent in the cadinane sesquiterpenes. The latter show typical aliphatic and olefinic C-H and C=C stretching and bending vibrations.

Table 4: Characteristic Infrared Absorption Bands (cm⁻¹) of **Cadalene** and Cadinane Sesquiterpenes.

Vibrational Mode	Cadalene[3]	α -Cadinene	γ -Cadinene	δ -Cadinene
Aromatic C-H Stretch	~3050	-	-	-
Aliphatic C-H Stretch	2960-2870	2960-2850	2960-2850	2960-2850
Olefinic C-H Stretch	-	~3020	~3080, ~3020	~3010
Aromatic C=C Stretch	~1600, ~1500	-	-	-
Olefinic C=C Stretch	-	~1640	~1645	~1650
C-H Bending	~880, ~810	~890	~885	~830

Note: Specific peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **cadalene** and **cadinane** sesquiterpenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Samples are typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3), at a concentration of 5-10 mg/mL.[12] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** A standard pulse sequence is used to acquire the ^1H NMR spectrum. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is used to acquire the ^{13}C NMR spectrum. A spectral width of around 220 ppm is typical. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ^1H NMR.
- **2D NMR Experiments:** For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish proton-proton and proton-carbon correlations.[\[1\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Samples, which are often essential oils or extracts, are typically diluted in a volatile organic solvent like hexane or dichloromethane.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for terpene analysis (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).[\[13\]](#)
- **GC Conditions:**
 - **Injector Temperature:** Typically set around 250 °C.
 - **Oven Temperature Program:** A temperature gradient is used to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-10 °C/min.[\[13\]](#)[\[14\]](#)
 - **Carrier Gas:** Helium is commonly used as the carrier gas at a constant flow rate.[\[13\]](#)
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
 - **Mass Range:** A scan range of m/z 40-400 is generally sufficient to cover the molecular ions and major fragments of sesquiterpenes.
 - **Identification:** Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and with authentic standards

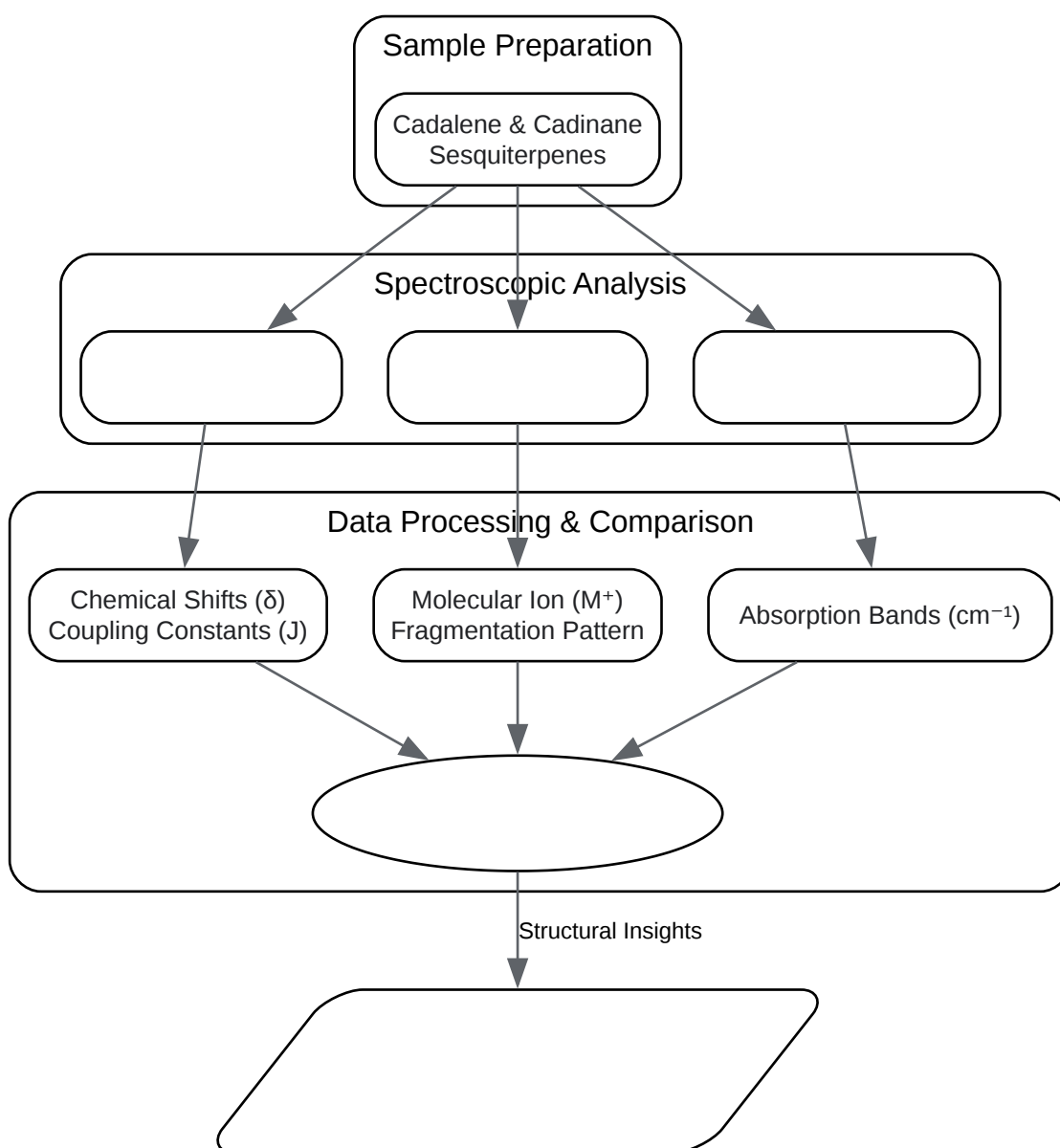
when available.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For liquid samples like **cadalene** and cadinanes, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.^[15] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a drop of the sample is placed directly on the ATR crystal.^[15]
- **Instrumentation:** A Fourier-Transform Infrared spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the clean salt plates or ATR crystal is recorded first. Then, the sample spectrum is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). The typical spectral range is 4000-400 cm^{-1} .

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of **cadalene** and other cadinane sesquiterpenes.



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Caption: Workflow for the spectroscopic comparison of **cadalene** and cadinane sesquiterpenes.

This comprehensive guide provides a framework for the spectroscopic differentiation of **cadalene** from its cadinane relatives. By leveraging the distinct fingerprints provided by NMR, MS, and IR spectroscopy, researchers can confidently identify and characterize these important natural products.

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